(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine
Brand Name:
Vulcanchem
CAS No.:
147057-10-1
VCID:
VC21127108
InChI:
InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/t5-/m1/s1
SMILES:
CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O
Molecular Formula:
C9H15N6O4P
Molecular Weight:
302.23 g/mol
(R)-9-(2-Phosphonomethoxypropyl)-2,6-diaminopurine
CAS No.: 147057-10-1
Cat. No.: VC21127108
Molecular Formula: C9H15N6O4P
Molecular Weight: 302.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147057-10-1 |
|---|---|
| Molecular Formula | C9H15N6O4P |
| Molecular Weight | 302.23 g/mol |
| IUPAC Name | [(2R)-1-(2,6-diaminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |
| Standard InChI | InChI=1S/C9H15N6O4P/c1-5(19-4-20(16,17)18)2-15-3-12-6-7(10)13-9(11)14-8(6)15/h3,5H,2,4H2,1H3,(H2,16,17,18)(H4,10,11,13,14)/t5-/m1/s1 |
| Standard InChI Key | LWEKFDHXJHJYGB-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
| SMILES | CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
| Canonical SMILES | CC(CN1C=NC2=C(N=C(N=C21)N)N)OCP(=O)(O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator